molecular formula C28H33ClN6O2 B2636555 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide CAS No. 902964-03-8

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide

Cat. No. B2636555
CAS RN: 902964-03-8
M. Wt: 521.06
InChI Key:
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Description

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide is a useful research compound. Its molecular formula is C28H33ClN6O2 and its molecular weight is 521.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazoloquinazolinone derivatives has been a subject of interest due to their structural novelty and potential biological activities. For instance, studies on the synthesis and H1-antihistaminic activity of novel triazoloquinazolinones reveal the design and creation of compounds with minimized sedative properties compared to traditional antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015). Additionally, the development of methods for the synthesis of 1-substituted-4-methyl-5-oxo triazoloquinazolines highlights the advancements in synthetic strategies to produce these compounds (Fathalla, Rayes, & Ali, 2007).

Biological Activities and Mechanistic Insights

The triazoloquinazolinone derivatives are evaluated for various biological activities, including antihistaminic, anticancer, and antitumor effects. Research shows that certain derivatives exhibit significant H1-antihistaminic activity with negligible sedation, indicating their potential as non-sedative antihistamines (Alagarsamy, Shankar, & Murugesan, 2008). Moreover, studies on the anticancer activity of these compounds, such as the synthesis of new triazoloquinolin-7-amine–derived ureas, reveal their cytotoxic effects against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Molecular Docking and Antitumor Activity

The antitumor activities of triazoloquinazolinone derivatives are further supported by studies on their synthesis, molecular structure, and docking analyses. For example, the synthesis and evaluation of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxyphenyl) triazoloquinazolinone derivatives demonstrate their interaction with SHP2 protein and exhibit better antitumor activity than reference compounds in human hepatoma and melanoma cells (Zhou et al., 2021).

Structural and Spectroscopic Characterization

The detailed structural and spectroscopic characterization of triazoloquinazolinone derivatives is crucial for understanding their physicochemical properties and potential therapeutic applications. Studies involving X-ray crystallography, density functional theory (DFT) calculations, and molecular docking provide insights into the molecular interactions and activity profiles of these compounds (Wu et al., 2021).

properties

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41ClN6O2/c1-20-13-17-33(18-14-20)16-6-15-30-26(36)12-11-25-31-32-28-34(19-21-7-2-4-9-23(21)29)27(37)22-8-3-5-10-24(22)35(25)28/h2,4,7,9,20,22,24,28,32H,3,5-6,8,10-19H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWRJBDJPZVRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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